5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Catalog No.
S693243
CAS No.
863578-36-3
M.F
C13H20BNO2
M. Wt
233.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

CAS Number

863578-36-3

Product Name

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

IUPAC Name

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Molecular Formula

C13H20BNO2

Molecular Weight

233.12 g/mol

InChI

InChI=1S/C13H20BNO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3

InChI Key

PEXRISJTWBBZRY-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)N

“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in various scientific fields, particularly in organic chemistry for the following applications:

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

    : As mentioned earlier, this compound is used in various applications in organic chemistry, including borylation of alkylbenzenes, hydroboration of alkynes and alkenes, coupling with aryl iodides, and asymmetric hydroboration of 1,3-enynes.

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with the molecular formula C₁₃H₂₀BNO₂ and a molecular weight of 233.114 g/mol. It is characterized by a tetravalent boron atom bonded to a dioxaborolane moiety, which enhances its reactivity in various chemical transformations. The compound is known for its relatively high boiling point of 347.2°C and a density of 1.03 g/cm³ at standard conditions .

  • Suzuki Coupling Reactions: This compound can be utilized as a borylating agent in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
  • Nucleophilic Substitution: The aniline group can undergo nucleophilic substitution reactions, making it useful for functionalizing aromatic compounds .
  • Deprotection Reactions: The dioxaborolane moiety can be hydrolyzed under certain conditions to release the boronic acid derivative, which can then participate in further reactions .

The synthesis of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following methods:

  • Borylation of Anilines: The compound can be synthesized through the borylation of 5-methyl-aniline using boron reagents such as pinacol boronate under palladium catalysis.
  • Dioxaborolane Formation: The reaction of 4-methylphenylboronic acid with pinacol under acidic conditions leads to the formation of the dioxaborolane structure .
  • Functionalization Techniques: Various functionalization techniques can be applied to introduce or modify substituents on the aromatic ring to yield the desired compound.

The applications of 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline include:

  • Organic Synthesis: It serves as a versatile building block for synthesizing complex organic molecules.
  • Material Science: Its unique properties make it suitable for developing advanced materials and polymers with enhanced functionalities.
  • Pharmaceutical Development: Potential applications in drug discovery and development due to its biological activity and reactivity in coupling reactions .

Interaction studies involving 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline focus on its reactivity with various nucleophiles and electrophiles. Investigations into its interactions with biomolecules suggest that it may form stable complexes with proteins or nucleic acids under certain conditions. Such interactions could lead to novel therapeutic strategies or diagnostic tools.

Similar Compounds

Several compounds exhibit structural similarities to 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

Compound NameMolecular FormulaKey Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilineC₁₂H₁₈BNO₂Similar boron structure; used in coupling reactions
4-Aminophenylboronic Acid Pinacol EsterC₁₂H₁₈BNO₂Exhibits similar reactivity; used in medicinal chemistry
3-Amino-phenylboronic AcidC₉H₁₃BNO₂Known for its biological activity; simpler structure

These compounds share a common boron-containing framework but differ in their substituents and potential applications. The unique combination of the methyl group and the dioxaborolane moiety in 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline enhances its reactivity and utility in various chemical contexts .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Dates

Modify: 2023-08-15

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